N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C25H22N2O5S and its molecular weight is 462.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibitory Potential
Research by Abbasi et al. (2019) focused on the synthesis of new sulfonamides, including compounds with benzodioxane and acetamide moieties, to investigate their enzyme inhibitory potential. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. Their in vitro enzyme inhibition data were consistent with in silico molecular docking results (Abbasi et al., 2019).
Antimicrobial and Antioxidant Agents
The work by Naraboli and Biradar (2017) involved the synthesis of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties. These compounds were evaluated for their antimicrobial and antioxidant activities. Some exhibited potent anti-microbial activity against various bacteria and fungi, and others showed very good antioxidant activity (Naraboli & Biradar, 2017).
Theoretical Investigation for COVID-19 Drug Utilization
A study by Fahim and Ismael (2021) theoretically investigated antimalarial sulfonamides as potential COVID-19 drugs. The synthesized sulfonamides exhibited notable antimalarial activity and were characterized for their ADMET properties. The compounds were also subjected to molecular docking studies against relevant enzymes and proteins associated with COVID-19 (Fahim & Ismael, 2021).
Radioligand for Human A2B Adenosine Receptors
Baraldi et al. (2004) described the synthesis and use of MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors. This compound was used as a radioligand, demonstrating its utility in pharmacological characterization of the human A2B adenosine receptor subtype (Baraldi et al., 2004).
Antibacterial Agents
Another study by Abbasi et al. (2016) investigated the anti-bacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Antitumor Agents
Research by Marchand et al. (2009) involved the synthesis and study of N-aryl(indol-3-yl)glyoxamides as antitumor agents. One of their compounds showed significant cytotoxicity against various cancer cell lines, indicating potential as an antitumor agent (Marchand et al., 2009).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-6-2-3-7-18(17)13-27-14-24(20-8-4-5-9-21(20)27)33(29,30)15-25(28)26-19-10-11-22-23(12-19)32-16-31-22/h2-12,14H,13,15-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPVHICIFGHVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.